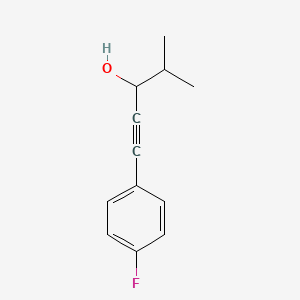
Methyl (2S)-2-{Cbz-(methyl)amino}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-{Cbz-(methyl)amino}propanoate is a chemical compound with the molecular formula C12H17NO4. It is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research. The compound features a carbobenzyloxy (Cbz) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-{Cbz-(methyl)amino}propanoate typically involves the protection of the amino group using the carbobenzyloxy (Cbz) group. One common method involves the reaction of (S)-2-amino-2-methylpropanoic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The resulting Cbz-protected amino acid is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2-{Cbz-(methyl)amino}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the Cbz protecting group, revealing the free amine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is often employed to remove the Cbz group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: The free amine form of the compound.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (2S)-2-{Cbz-(methyl)amino}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl (2S)-2-{Cbz-(methyl)amino}propanoate involves its interaction with specific molecular targets. The Cbz group protects the amine functionality, allowing selective reactions at other sites. Upon removal of the Cbz group, the free amine can participate in various biochemical pathways, potentially interacting with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
Methyl (2S)-2-[(ethoxycarbonyl)amino]propanoate: Features an ethoxycarbonyl protecting group.
Uniqueness
Methyl (2S)-2-{Cbz-(methyl)amino}propanoate is unique due to its Cbz protecting group, which offers different reactivity and stability compared to Boc and ethoxycarbonyl groups. This makes it particularly useful in specific synthetic applications where selective deprotection is required .
Propriétés
Formule moléculaire |
C13H17NO4 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
methyl 2-[methyl(phenylmethoxycarbonyl)amino]propanoate |
InChI |
InChI=1S/C13H17NO4/c1-10(12(15)17-3)14(2)13(16)18-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
Clé InChI |
RZYCUYKUGGKLIL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC)N(C)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



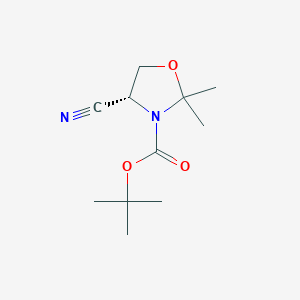
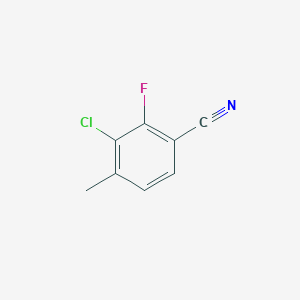


![2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)
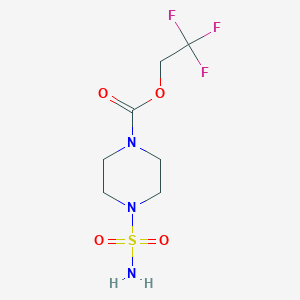


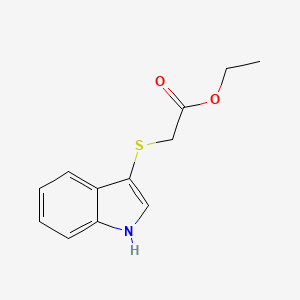
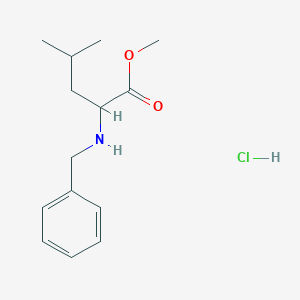
![L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-](/img/structure/B14894991.png)
